molecular formula C8H18ClNO3 B6213664 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride CAS No. 2731009-51-9

4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride

Cat. No.: B6213664
CAS No.: 2731009-51-9
M. Wt: 211.7
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Description

4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride is a chemical compound with a molecular formula of C8H17NO3·HCl It is known for its unique structure, which includes an amino group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride typically involves the reaction of 4-chlorobutyric acid with 2-amino-2-methylpropanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-2-methylpropoxy)butanoic acid
  • 4-(2-amino-2-methylpropoxy)butanoic acid methyl ester
  • 4-(2-amino-2-methylpropoxy)butanoic acid ethyl ester

Uniqueness

4-(2-amino-2-methylpropoxy)butanoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.

Properties

CAS No.

2731009-51-9

Molecular Formula

C8H18ClNO3

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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